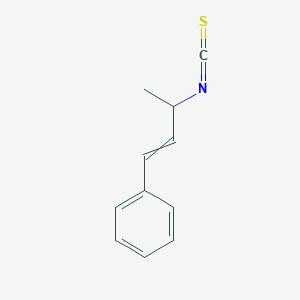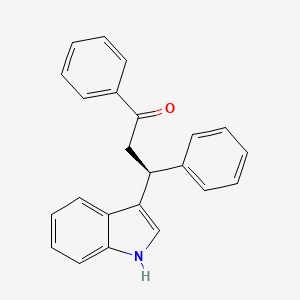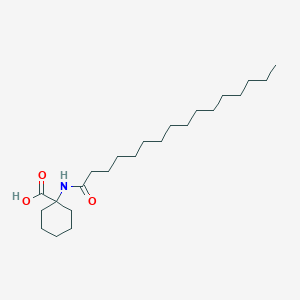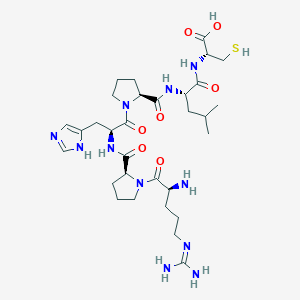
Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a methyl ester group attached to a benzoate moiety, which is further connected to a quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with benzil in the presence of a suitable catalyst such as 2-iodoxybenzoic acid (IBX) . The reaction conditions usually involve heating the reactants in a solvent like ethanol or acetic acid under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
科学的研究の応用
Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Quinoxaline derivatives have shown promise in treating cancer, AIDS, and other diseases due to their ability to inhibit specific enzymes and pathways.
作用機序
The mechanism of action of Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate involves its interaction with various molecular targets and pathways. The quinoxaline ring can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can inhibit enzymes like topoisomerases and kinases, which are crucial for cell division and signal transduction .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: An isomeric compound with a similar ring structure.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms.
Cinnoline: A related compound with a fused benzene and pyridazine ring.
Uniqueness
Methyl 4-(1-oxo-1lambda~5~-quinoxalin-2-yl)benzoate is unique due to the presence of the methyl ester and benzoate groups, which enhance its solubility and reactivity.
特性
CAS番号 |
922525-14-2 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
methyl 4-(1-oxidoquinoxalin-1-ium-2-yl)benzoate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(19)12-8-6-11(7-9-12)15-10-17-13-4-2-3-5-14(13)18(15)20/h2-10H,1H3 |
InChIキー |
SNKFSJGARFFLEY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)








![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)
